![molecular formula C10H12N2O2S B14871816 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a fused benzene and thiadiazine ring system, with ethyl and methyl substituents at the 4 and 6 positions, respectively. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: This compound is investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, it can act as an ATP-sensitive potassium channel opener, which inhibits insulin release from pancreatic beta cells . It may also interact with other cellular targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other benzothiadiazines and their derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example:
4H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: Investigated as PI3Kδ inhibitors with potential anticancer activity. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-ethyl-6-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c1-3-12-7-11-15(13,14)10-5-4-8(2)6-9(10)12/h4-7H,3H2,1-2H3 |
InChI Key |
MRLKXMHDIOGAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NS(=O)(=O)C2=C1C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


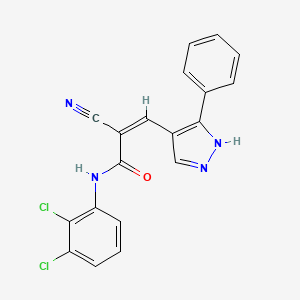
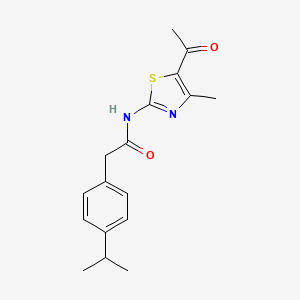

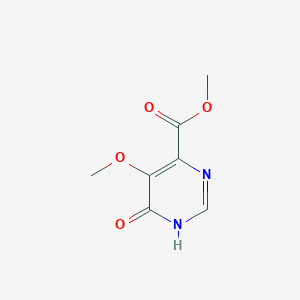

![(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14871766.png)



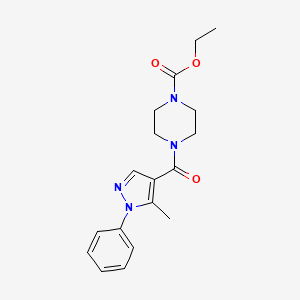


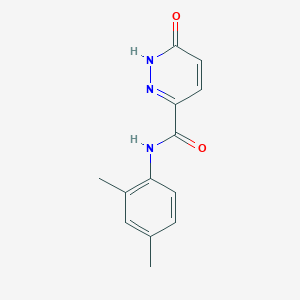
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
